Tert-butyl 7-aminoindoline-1-carboxylate
Overview
Description
Tert-butyl 7-aminoindoline-1-carboxylate is a chemical compound used in scientific research and development . It is related to tert-butylamine, a colorless liquid with a typical amine-like odor .
Synthesis Analysis
Tert-butyl indoline-1-carboxylate, a related compound, has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used in the preparation of allyl- and arylindolines .Molecular Structure Analysis
The molecular formula of Tert-butyl indoline-1-carboxylate, a related compound, is C13H17NO2 . Its average mass is 219.280 Da and its monoisotopic mass is 219.125931 Da .Chemical Reactions Analysis
Tert-butyl indoline-1-carboxylate has been used as a reactant in modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . It has also been used in asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation/carbenoid insertion reactions .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 7-aminoindoline-1-carboxylate: is a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for the introduction of additional functional groups, making it a valuable precursor in the development of pharmaceuticals with potential anticancer, anti-inflammatory, and analgesic properties .
Modular Indole Synthesis
The compound serves as a reactant in modular indole synthesis, which is crucial for constructing the highly strained CDEF parent tetracycle of nodulisporic acids A and B. These acids are significant due to their complex structure and biological activity .
Protection of Amines
In green chemistry, 1-Boc-7-aminoindoline is used for the N-Boc protection of amines. This process is essential for protecting sensitive amine groups during chemical reactions, particularly under ultrasound irradiation and catalyst-free conditions .
Chemoselective BOC Protection
The compound is employed in the chemoselective BOC protection of amines. This method is eco-friendly and efficient, providing almost quantitative yields in catalyst and solvent-free media, which is vital for sustainable chemical practices .
Precursor to Natural Products
Tert-butyl 7-aminoindoline-1-carboxylate: is a potential precursor to natural products like Indiacen A and Indiacen B. These natural products are isolated from plants, bacteria, and fungi and have shown a range of biological activities .
Development of Amino Acid Derivatives
The compound is used in the preparation of amino acid derivatives, which are fundamental building blocks in peptide synthesis. These derivatives are crucial for creating diverse peptide-based therapeutics .
Safety and Hazards
The safety data sheet for a related compound, tert-Butyl indoline-1-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCXTTVKSYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693054 | |
Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-44-6 | |
Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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